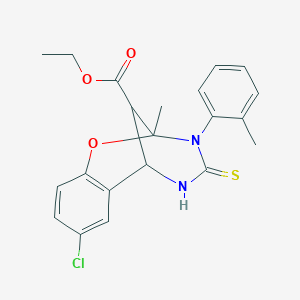

ethyl 8-chloro-2-methyl-3-(2-methylphenyl)-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxylate

Description

Properties

IUPAC Name |

ethyl 4-chloro-9-methyl-10-(2-methylphenyl)-11-sulfanylidene-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-13-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21ClN2O3S/c1-4-26-19(25)17-18-14-11-13(22)9-10-16(14)27-21(17,3)24(20(28)23-18)15-8-6-5-7-12(15)2/h5-11,17-18H,4H2,1-3H3,(H,23,28) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYECJJXPPYUUNM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1C2C3=C(C=CC(=C3)Cl)OC1(N(C(=S)N2)C4=CC=CC=C4C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 8-chloro-2-methyl-3-(2-methylphenyl)-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxylate is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The compound features a bicyclic structure with a thioxo group and various substituents that contribute to its biological activity. Its molecular formula is with a molecular weight of approximately 416.92 g/mol. The presence of chlorine and thioxo functionalities suggests potential reactivity in medicinal chemistry applications .

Synthesis

Synthesis of this compound can be achieved through several chemical reactions involving starting materials such as 3-(ethoxycarbonyl)-5-phenyl-1,2,4-triazine and cyclobutanone. Advanced synthetic techniques in heterocyclic chemistry are often employed to optimize yields and selectivity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound:

- Cytotoxicity Assays : In vitro cytotoxicity tests against human cancer cell lines such as A549 (lung cancer) and HeLa (cervical cancer) have demonstrated significant antiproliferative effects. The compound exhibited an IC50 value in the low micromolar range, indicating potent activity against these cell lines .

| Cell Line | IC50 (µM) |

|---|---|

| A549 | 5.7 |

| HeLa | 4.9 |

The mechanism underlying the anticancer activity appears to involve apoptosis induction through mitochondrial pathways. Molecular dynamics simulations suggest that the compound interacts primarily through hydrophobic contacts with key proteins involved in cell survival and proliferation .

Case Studies and Research Findings

- Study on Antitumor Activity : A study published in the Journal of Medicinal Chemistry reported that compounds with similar structural motifs displayed significant antitumor activities due to their ability to inhibit specific oncogenic pathways. The presence of electron-donating groups was crucial for enhancing cytotoxicity .

- Structure-Activity Relationship (SAR) : Research indicates that modifications in the phenyl ring and the thioxo group can significantly affect biological activity. For instance, introducing additional electron-withdrawing or donating groups can enhance or diminish the cytotoxic effects observed .

- Comparative Studies : Comparative studies with established chemotherapeutic agents like doxorubicin showed that ethyl 8-chloro-2-methyl compounds can exhibit comparable or superior activity against certain cancer cell lines .

Scientific Research Applications

Biological Activities

Preliminary studies suggest that ethyl 8-chloro-2-methyl-3-(2-methylphenyl)-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxylate exhibits various biological activities:

Antimicrobial Properties

Research indicates potential antimicrobial effects against bacterial strains such as Staphylococcus aureus. These findings highlight the compound's role as a lead candidate for developing new antibiotics .

Anticancer Potential

The unique structure of this compound suggests it may possess anticancer properties. Its ability to interact with specific biological targets could make it valuable in cancer therapy research.

Other Pharmacological Effects

Further investigations are needed to explore its effects on different disease models. The interactions with biological targets will help define its therapeutic roles .

Case Study 1: Antimicrobial Activity

A study evaluated the efficacy of ethyl 8-chloro-2-methyl-3-(2-methylphenyl)-4-thioxo against biofilm formation in bacterial cultures. Results demonstrated significant inhibition compared to standard treatments .

Case Study 2: Cancer Cell Line Studies

In vitro studies on cancer cell lines have shown that this compound can induce apoptosis in specific types of cancer cells. This suggests its potential as a chemotherapeutic agent .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Analogues

The compound shares structural motifs with other heterocyclic systems, particularly those containing fused aromatic rings, sulfur atoms, and ester groups. Below is a comparative analysis with key analogues:

Key Differences and Implications

- Ring Systems: The benzoxadiazocine core distinguishes the target compound from furan-based MFR-a and thiadiazole-containing analogues . The methano bridge in the former introduces steric constraints absent in simpler heterocycles.

- Synthetic Utility: Unlike methylofuran, which is biosynthesized in methanogens, the target compound is likely synthesized via multistep organic reactions, as seen in related benzoate esters .

Computational Similarity Analysis

Using chemoinformatics tools, similarity coefficients (e.g., Tanimoto index) can quantify structural overlap. For example:

- Tanimoto Similarity : The compound shares <30% similarity with methylofuran due to divergent core structures but >50% with thiadiazole derivatives, driven by ester and aromatic motifs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.